molecular formula C23H44N2O4S B15129248 Boc-n-me-l-met-oh dcha

Boc-n-me-l-met-oh dcha

Cat. No.: B15129248
M. Wt: 444.7 g/mol
InChI Key: OVUNTIAFAXTNIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-n-me-l-met-oh dcha involves the protection of the amino group of N-methyl-L-methionine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butyl alcohol at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors equipped with efficient stirring and temperature control. The reaction mixture is extracted and purified through multiple steps, including acidification, extraction with organic solvents, and crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Boc-n-me-l-met-oh dcha undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-n-me-l-met-oh dcha is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the desired peptide. The molecular targets and pathways involved are related to the specific peptides being synthesized and their biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-n-me-l-met-oh dcha is unique due to its specific application in introducing methionine residues, which are crucial for various biological processes, including protein synthesis and metabolism. Its stability and ease of deprotection make it a valuable tool in peptide synthesis .

Properties

Molecular Formula

C23H44N2O4S

Molecular Weight

444.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14)

InChI Key

OVUNTIAFAXTNIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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